molecular formula C11H11ClO2S2 B2407152 alpha-(Ethoxycarbonothioylthio)-4'-chloroacetophenone CAS No. 91193-23-6

alpha-(Ethoxycarbonothioylthio)-4'-chloroacetophenone

Cat. No. B2407152
CAS RN: 91193-23-6
M. Wt: 274.78
InChI Key: ASQUVHPLGHBMCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reagents, catalysts, and conditions required for the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and the products formed from these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties can include reactivity, acidity or basicity, and redox potential .

Scientific Research Applications

Environmental Impact and Degradation

Alkylphenol ethoxylates (APEs), including compounds like alpha-(Ethoxycarbonothioylthio)-4'-chloroacetophenone, are widely used surfactants found in various domestic and industrial products. Research indicates that APEs are commonly present in wastewater discharges and sewage treatment plant effluents. The degradation of APEs generates persistent shorter-chain APEs and alkylphenols, leading to environmental concerns. These metabolites can mimic natural hormones and potentially disrupt endocrine function in wildlife and humans. They exhibit high partition coefficients, indicating a tendency to accumulate in sediments, providing a significant reservoir of these compounds in the environment. APEs degrade faster in the water column than in sediments, and aerobic conditions favor further biotransformation of these metabolites over anaerobic conditions (Ying, Williams, & Kookana, 2002).

Sorption and Herbicide Behavior

Studies on 2,4-D and other phenoxy herbicides, structurally related to this compound, show that sorption to soil, organic matter, and minerals can be rationalized based on soil parameters like pH, organic carbon content, and iron oxides. These parameters, along with the sorption coefficients measured for humic acids and certain iron oxides, are crucial in understanding the behavior of these herbicides in the environment (Werner, Garratt, & Pigott, 2012).

Trends and Gaps in Herbicide Toxicity Studies

Research on the toxicity and mutagenicity of herbicides like 2,4-D, structurally related to this compound, has rapidly advanced. Scientometric analysis indicates that future studies might focus more on molecular biology aspects, especially gene expression, and the assessment of exposure in human or other vertebrate bioindicators. This research direction is crucial to understanding the broader impact of these chemicals on health and the environment (Zuanazzi, Ghisi, & Oliveira, 2020).

Mechanism of Action

The mechanism of action refers to how the compound interacts with biological systems. This can involve binding to specific receptors, inhibiting certain enzymes, or interacting with other biological molecules .

Safety and Hazards

Safety and hazard information typically includes toxicity data, handling precautions, personal protective equipment recommendations, and disposal guidelines .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis or use .

properties

IUPAC Name

O-ethyl [2-(4-chlorophenyl)-2-oxoethyl]sulfanylmethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2S2/c1-2-14-11(15)16-7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQUVHPLGHBMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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